5-Ethylthiophene-3-carbohydrazide
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Overview
Description
5-Ethylthiophene-3-carbohydrazide is a chemical compound with the molecular formula C7H10N2OS and a molecular weight of 170.24 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features an ethyl group at the 5-position and a carbohydrazide group at the 3-position of the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylthiophene-3-carbohydrazide typically involves the reaction of 5-ethylthiophene-3-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction proceeds through the formation of an intermediate ester, which is then converted to the carbohydrazide by the action of hydrazine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
5-Ethylthiophene-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-Ethylthiophene-3-carbohydrazide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Ethylthiophene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anticancer effects could be related to its interaction with cellular pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-3-carbohydrazide: Similar structure but with a methyl group instead of an ethyl group.
5-Propylthiophene-3-carbohydrazide: Features a propyl group at the 5-position.
5-Butylthiophene-3-carbohydrazide: Contains a butyl group at the 5-position.
Uniqueness
5-Ethylthiophene-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at the 5-position influences its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-ethylthiophene-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-2-6-3-5(4-11-6)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIQQMWVFFEKHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397400 |
Source
|
Record name | 5-ethylthiophene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438225-57-1 |
Source
|
Record name | 5-ethylthiophene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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